3,8-Dibromo-1,5-naphthyridine
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Overview
Description
3,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry, making this compound a compound of interest for researchers.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that this compound may interact with multiple biological targets.
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.
Biochemical Pathways
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound interacts with multiple biochemical pathways.
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound has significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the bromation with phosphorus oxybromide (POBr₃) from 1,5-naphthyridine-4,8(1H,5H)-dione
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Catalysts like palladium acetate and boronic acids are used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted naphthyridine derivatives.
Scientific Research Applications
3,8-Dibromo-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds.
Material Science: The compound is used in the development of organic semiconductor materials and light-emitting diodes.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which have applications in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
4,8-Dibromo-1,5-naphthyridine: A similar compound with bromine atoms at the 4th and 8th positions.
2,7-Difunctionalized-1,8-naphthyridines: Compounds with functional groups at the 2nd and 7th positions.
Uniqueness
3,8-Dibromo-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 3rd and 8th positions allows for unique interactions and reactions that are not possible with other naphthyridine derivatives.
Properties
IUPAC Name |
3,8-dibromo-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHKNUMXALBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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